3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid
3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid
Lagodeoxycholic belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Thus, lagodeoxycholic is considered to be a bile acid lipid molecule. Lagodeoxycholic is considered to be a practically insoluble (in water) and relatively neutral molecule. Lagodeoxycholic has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, lagodeoxycholic is primarily located in the membrane (predicted from logP) and cytoplasm.
12-Epideoxycholic acid is a cholanoid.
12-Epideoxycholic acid is a cholanoid.
Brand Name:
Vulcanchem
CAS No.:
570-62-7
VCID:
VC0056311
InChI:
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21-,23+,24-/m1/s1
SMILES:
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Molecular Formula:
C24H40O4
Molecular Weight:
392.6 g/mol
3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid
CAS No.: 570-62-7
Reference Standards
VCID: VC0056311
Molecular Formula: C24H40O4
Molecular Weight: 392.6 g/mol
CAS No. | 570-62-7 |
---|---|
Product Name | 3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid |
Molecular Formula | C24H40O4 |
Molecular Weight | 392.6 g/mol |
IUPAC Name | (4R)-4-[(3R,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Standard InChI | InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21-,23+,24-/m1/s1 |
Standard InChIKey | KXGVEGMKQFWNSR-MFSKYVBHSA-N |
Isomeric SMILES | C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES | CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Physical Description | Solid |
Description | Lagodeoxycholic belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Thus, lagodeoxycholic is considered to be a bile acid lipid molecule. Lagodeoxycholic is considered to be a practically insoluble (in water) and relatively neutral molecule. Lagodeoxycholic has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, lagodeoxycholic is primarily located in the membrane (predicted from logP) and cytoplasm. 12-Epideoxycholic acid is a cholanoid. |
Synonyms | 3α,12β-Dihydroxy-5β-cholan-24-oic Acid; 3α,12β-Dihydroxy-5β-cholanic Acid; 12-Epideoxycholic Acid; 12-epi-Deoxycholic Acid; 3α,12β-Dihydroxy-5β-cholan-24-oic Acid; 3α,12β-Dihydroxy-5β-cholanic Acid; 3α,12β-Dihydroxy-5β-cholanoic Acid; (R)-4-((3R,5R, |
PubChem Compound | 5283831 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume